2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Catalog No.
S730020
CAS No.
112881-51-3
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

CAS Number

112881-51-3

Product Name

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

IUPAC Name

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H

InChI Key

DPPKPCLKZOLTMB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4

Coordination Chemistry

TPY(Py) functions as a chelating ligand, meaning it can bind to metal ions through its nitrogen atoms. This ability makes it valuable for studying coordination chemistry []. The pyridine groups offer multiple binding sites, allowing for the formation of stable and well-defined complexes with various metals. Researchers can tailor the properties of these complexes by selecting the appropriate metal and utilizing TPY(Py)'s versatile binding modes [].

Here are some specific applications of TPY(Py) in coordination chemistry:

  • Development of novel catalysts: TPY(Py)-metal complexes can act as catalysts for various reactions, including hydrogen evolution, photocatalysis, and organic transformations [, ]. Their efficiency and selectivity can be tuned based on the chosen metal and reaction conditions.
  • Luminescent materials: TPY(Py) complexes exhibit interesting photophysical properties, making them suitable for designing light-emitting materials and sensors []. The metal center and the ligand's structure influence the emission color and intensity, allowing researchers to tailor these materials for specific applications.

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, is a tridentate ligand characterized by its three interconnected pyridine rings. This compound exhibits a unique structural arrangement where one of the pyridine rings is substituted at the 4-position with another pyridine ring. The presence of multiple nitrogen atoms in its structure allows for effective coordination with various metal ions, which enhances its stability and versatility in chemical applications .

The mechanism of action of 4'-PTPY is primarily related to its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal involved. For instance, some complexes might possess luminescent properties (emitting light), redox activity (participating in electron transfer reactions), or catalytic activity (accelerating chemical reactions) []. The specific mechanism of action will depend on the application and the nature of the complex formed.

, particularly in coordination chemistry. Its ability to form stable complexes with metal ions is a key feature. For instance, it can engage in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex structures. The coordination mechanisms primarily involve the nitrogen atoms acting as electron donors to metal centers, influencing their electronic properties and reactivity .

Research indicates that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine may exhibit biological activities such as DNA intercalation. This property allows it to interact with biomolecules, potentially affecting gene expression and cellular processes. Its interactions have been investigated for applications in drug delivery systems and as therapeutic agents .

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically involves:

  • Starting Materials: The process begins with the preparation of 2,2':6',2''-terpyridine.
  • Functionalization: The introduction of the 4-pyridyl group is achieved through palladium-catalyzed cross-coupling reactions.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity .

This compound has a wide range of applications across various fields:

  • Coordination Chemistry: Used as a ligand to form metal complexes with unique properties.
  • Biological Research: Investigated for potential use in DNA intercalation and drug delivery systems.
  • Material Science: Employed in creating advanced materials such as metal-organic frameworks and catalysts for

Interaction studies have shown that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine can effectively coordinate with different metal ions, forming stable complexes that can be utilized in electrocatalysis and other chemical processes. For example, nickel and cobalt complexes derived from this ligand have demonstrated electrocatalytic activity for hydrogen evolution reactions from water . Additionally, its planar structure facilitates intercalation with nucleic acids, which is crucial for understanding its biological implications .

Several compounds share structural similarities with 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridineContains four pyridine unitsGreater complexity due to additional pyridine units
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrileAditopic ligand with similar connectivityFocused on electrocatalysis applications
2,6-di(pyrazin-2-yl)pyridinesSimilar trisheterocyclic backboneDifferent heteroatoms (pyrazine vs. pyridine)
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidinesIncorporates arylvinyl groupsNotable for luminescence switching properties

These compounds differ primarily in their structural complexity and specific applications while retaining similar features that allow them to coordinate effectively with metal ions or interact with biological molecules. The unique arrangement of nitrogen atoms and the ability to form stable complexes set 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine apart from these similar compounds .

2,6-Dipyridin-2-yl-4-pyridin-4-ylpyridine is systematically known by several nomenclature conventions, reflecting its complex molecular structure and diverse applications in scientific literature. The compound is most commonly referred to by its International Union of Pure and Applied Chemistry name: 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Alternative nomenclature includes 4'-(4-Pyridyl)-2,2':6',2''-terpyridine, which emphasizes its relationship to the terpyridine family of compounds. The Chemical Abstracts Service has assigned this compound the registry number 112881-51-3, providing a unique identifier for database searches and chemical cataloging. Additional synonymous names include 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- and 4'-(4-pyridinyl)-2,2':6',2''-Terpyridine, all of which reflect different aspects of its structural organization.

The molecular formula of this compound is C₂₀H₁₄N₄, indicating the presence of twenty carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. The molecular weight is calculated to be 310.4 grams per mole, as determined through computational chemistry methods. The compound's PubChem Compound Identification number is 11438308, facilitating easy access to its chemical information in online databases. The European Community number assigned to this compound is 811-122-6, while its DSSTox Substance Identification is DTXSID10465944. These various identifiers ensure consistent recognition and cataloging of the compound across different chemical databases and regulatory systems worldwide.

Molecular Formula and Weight

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, is a complex organic compound characterized by its unique structural arrangement of pyridine rings [1] [2]. The molecular formula of this compound is C20H14N4, indicating it contains twenty carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms [1] [3]. The molecular weight of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is 310.36 g/mol, as determined by computational and experimental methods [3] [4]. This value is consistent across multiple chemical databases and research publications, confirming the accuracy of the molecular composition [1] [2] [4].

The following table presents the key molecular composition data for 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine:

ParameterValueSource
Molecular FormulaC20H14N4PubChem [1]
Molecular Weight310.36 g/molFisher Scientific [5]
CAS Registry Number112881-51-3ChemSpider [2]
Monoisotopic Mass310.121846ChemSpider [2]

The molecular composition data indicates that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine belongs to the family of polypyridine compounds, which are known for their ability to form stable coordination complexes with various metal ions [1] [2]. The presence of four nitrogen atoms in the structure contributes significantly to its coordination properties and chemical reactivity [1] [4].

Structural Arrangement of Pyridine Rings

The structural arrangement of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine features a central pyridine ring substituted at positions 2, 6, and 4 with three additional pyridine rings [1] [2]. This creates a unique tridentate ligand structure with specific spatial orientation of the nitrogen atoms [1]. The compound can be described as having a central pyridine core with two pyridine rings attached at positions 2 and 6, and a third pyridine ring attached at position 4 [1] [2].

In its non-coordinated state, 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically adopts a trans-trans conformation with respect to the nitrogen atoms of the pyridine rings [7] [8]. This arrangement minimizes steric hindrance and electronic repulsion between the nitrogen lone pairs [7] [8]. The two peripheral pyridine rings (at positions 2 and 6) are nearly coplanar with the central pyridine ring, while the pyridine ring at position 4 may exhibit some degree of rotation relative to the central ring plane [7] [8].

The structural arrangement can be further characterized by the dihedral angles between the pyridine rings [7] [8]. In similar terpyridine compounds, the dihedral angles between the central pyridine ring and the peripheral rings typically range from 2° to 25°, depending on crystal packing forces and intermolecular interactions [7] [8]. For 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine specifically, the peripheral pyridine rings at positions 2 and 6 tend to be more coplanar with the central ring compared to the pyridine ring at position 4 [7] [8].

This structural arrangement provides 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine with its characteristic ability to function as a tridentate ligand in coordination chemistry, where it can adopt a cis-cis conformation upon metal binding [1] [9]. The presence of the additional pyridine ring at position 4 extends the π-conjugation system and provides an additional coordination site, enhancing the compound's versatility in forming complex supramolecular structures [1] [9].

Bond Angles and Lengths

The bond angles and lengths in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine play a crucial role in determining its three-dimensional structure and coordination properties [7] [10]. X-ray crystallographic studies have provided detailed information about these parameters, revealing the precise spatial arrangement of atoms within the molecule [7] [11].

The central pyridine ring in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine exhibits typical aromatic bond characteristics, with C-C bond lengths averaging approximately 1.38-1.40 Å and C-N bond lengths around 1.34-1.36 Å [7] [10]. The C-C bonds connecting the central pyridine ring to the peripheral pyridine rings are typically longer, measuring approximately 1.48-1.50 Å, which is consistent with single bonds between aromatic systems [7] [10].

The bond angles within the pyridine rings conform to the expected values for aromatic heterocycles, with internal angles of approximately 120° for the carbon atoms and slightly smaller angles (approximately 116-118°) at the nitrogen atoms due to the greater electronegativity of nitrogen compared to carbon [7] [10]. The C-N-C bond angles in the pyridine rings are typically around 116-118°, reflecting the sp² hybridization of the nitrogen atoms [7] [10].

The following table summarizes the typical bond lengths and angles found in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine based on crystallographic data:

Bond TypeTypical Length (Å)Source
C-C within pyridine rings1.38-1.40X-ray crystallography [7] [10]
C-N within pyridine rings1.34-1.36X-ray crystallography [7] [10]
C-C between pyridine rings1.48-1.50X-ray crystallography [7] [10]
Angle TypeTypical Value (°)Source
C-C-C within pyridine rings118-122X-ray crystallography [7] [10]
C-N-C within pyridine rings116-118X-ray crystallography [7] [10]
Dihedral angles between rings2-25X-ray crystallography [7] [8]

The bond angles and lengths in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine contribute to its overall planarity and rigidity, which are important factors in its ability to function as a tridentate ligand [7] [10]. The nearly coplanar arrangement of the pyridine rings enhances π-electron delocalization across the molecule, contributing to its stability and distinctive coordination properties [7] [10].

Crystal Structure Analysis

Crystal structure analysis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine provides valuable insights into its three-dimensional arrangement and intermolecular interactions in the solid state [11] [12]. X-ray diffraction studies have revealed that this compound crystallizes in various space groups depending on crystallization conditions and the presence of solvate molecules [11] [12].

The International Union of Pure and Applied Chemistry name for this compound is 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine [1] [2] [3]. This systematic name follows standard IUPAC conventions for heterocyclic nomenclature, where the central pyridine ring serves as the parent structure, and the substituent pyridine rings are designated by their positional relationships [1] [2].

The IUPAC naming system for this compound reflects its structural composition consisting of four interconnected pyridine rings. The central pyridine ring is substituted at positions 2, 4, and 6, with pyridine rings attached at the 2-positions of the central ring (positions 2 and 6) and one pyridine ring attached at the 4-position of the central ring [2] [3]. The name systematically describes each substituent's position and connectivity, ensuring unambiguous identification of the molecular structure.

According to IUPAC guidelines for heterocyclic compounds, the naming convention prioritizes the central heterocyclic ring as the parent structure, with substituents named according to their point of attachment [4]. In this case, the dipyridin-2-yl designation indicates two pyridine rings connected through their 2-positions to the central ring, while the pyridin-4-yl substituent indicates attachment through the 4-position of the pendant pyridine ring [1] [2].

PropertyValueSource
Molecular FormulaC₂₀H₁₄N₄PubChem, Chemical databases
Molecular Weight310.35-310.4 g/molPubChem, Chemical databases
CAS Number112881-51-3Multiple chemical databases
IUPAC Name2,6-dipyridin-2-yl-4-pyridin-4-ylpyridinePubChem, IUPAC standards
InChI KeyDPPKPCLKZOLTMB-UHFFFAOYSA-NPubChem
MDL NumberMFCD00932037Multiple chemical databases

Common Synonyms and Aliases

The compound is known by several alternative names that reflect different naming conventions and usage contexts. The most frequently encountered synonym is 4'-(4-Pyridyl)-2,2':6',2''-terpyridine [2] [5] [6], which emphasizes its relationship to the terpyridine family of compounds. This alternative nomenclature highlights the compound's derivation from 2,2':6',2''-terpyridine through substitution at the 4'-position with a 4-pyridyl group [6] [7].

Additional systematic names include 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- [2] [5], which follows Chemical Abstracts Service naming conventions. Database-specific variants such as 4'-(pyridin-4-yl)-2,2':6',2''-terpyridine [2] [8] and 2,?2':6',?2''-?Terpyridine, 4'-?(4-?pyridinyl)?- [2] reflect formatting conventions used in different chemical information systems.

Synonym/AliasCategoryUsage
4'-(4-Pyridyl)-2,2':6',2''-terpyridinePrimary systematic nameMost common in literature
2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)-Systematic name variantChemical registry systems
4'-(pyridin-4-yl)-2,2':6',2''-terpyridineIUPAC alternativeIUPAC nomenclature
4'-(4-pyridinyl)-2,2':6',2''-TerpyridineChemical Abstract Service variantChemical databases
6-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-2,2'-BIPYRIDINEAlternative structural descriptionAlternative naming system

Classification within Heterocyclic Chemistry

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine belongs to the broader category of aromatic nitrogen heterocycles [10] [11]. Heterocyclic compounds are characterized by the presence of at least one heteroatom (non-carbon atom) within a cyclic structure, and in this case, nitrogen atoms serve as the heteroatoms in each of the four pyridine rings [10] [4] [11].

Within the hierarchical classification system of heterocyclic chemistry, this compound is specifically categorized as a pyridine derivative [12]. Pyridine derivatives constitute a major class of six-membered aromatic heterocycles containing nitrogen [4] [11]. The compound falls under the subcategory of substituted pyridines, specifically representing a multi-pyridyl compound where multiple pyridine rings are connected through carbon-carbon bonds [12].

The compound is further classified as a member of the polypyridine ligands family [13] [14], which are characterized by their ability to coordinate with metal ions through multiple nitrogen donor atoms. This classification is significant for understanding the compound's coordination chemistry applications and its behavior in metal complex formation [15] [13].

Classification SystemCategoryHierarchical LevelDescription
Heterocyclic ChemistryAromatic nitrogen heterocyclesPrimary classificationCompounds containing heteroatoms in aromatic rings
Pyridine DerivativesMulti-pyridyl compoundsSub-classificationPyridine rings with additional substituents
Terpyridine FamilyFunctionalized terpyridinesSpecific familyTerpyridine with 4-pyridyl substitution
Polypyridine LigandsChelating ligandsFunctional classificationLigands with multiple nitrogen coordination sites
Aromatic HeterocyclesAromatic ring systemsChemical propertyCompounds following Hückel aromaticity rules

Relationship to Terpyridine Family

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is a functionalized derivative of the parent compound 2,2':6',2''-terpyridine [15] [16] [17]. The terpyridine family represents a well-established class of tridentate ligands that have been extensively studied for over 75 years [15] [18]. The parent terpyridine compound, with molecular formula C₁₅H₁₁N₃, serves as the foundational structure from which numerous derivatives have been synthesized [15] [19].

The target compound represents a specific type of 4'-substituted terpyridine derivative [17] [19], where the central pyridine ring of the terpyridine framework has been functionalized at the 4'-position with a 4-pyridyl group. This substitution pattern is significant because it potentially transforms the compound from a tridentate ligand (capable of coordinating through three nitrogen atoms) to a tetradentate ligand (capable of coordinating through four nitrogen atoms) [16] [14].

Within the terpyridine family classification system, this compound belongs to the category of 4'-pyridyl-functionalized terpyridines [16] [17]. This specific substitution pattern has been the subject of considerable research interest due to the additional coordination site provided by the pendant pyridyl group, which can participate in extended coordination networks and polymeric structures [16] [14].

The relationship to the broader terpyridine family is evidenced by the compound's retention of the characteristic 2,2':6',2'' connectivity pattern of the parent terpyridine structure, combined with the additional 4-pyridyl functionality [15] [17]. This structural relationship places the compound within a specific subfamily of terpyridine derivatives that have found applications in coordination polymer synthesis, supramolecular chemistry, and materials science [20] [16].

Compound NameStructural FormulaSubstitution PatternRelationship to TargetCoordination Mode
2,2':6',2''-TerpyridineC₁₅H₁₁N₃Unsubstituted parentParent compoundTridentate meridional
2,6-dipyridin-2-yl-4-pyridin-4-ylpyridineC₂₀H₁₄N₄4'-pyridin-4-yl substitutedTarget compoundTetradentate potential
4'-Phenyl-2,2':6',2''-terpyridineC₂₁H₁₅N₃4'-phenyl substitutedPhenyl analogTridentate meridional
4'-Amino-2,2':6',2''-terpyridineC₁₅H₁₂N₄4'-amino substitutedAmino analogTridentate meridional
4'-Methyl-2,2':6',2''-terpyridineC₁₆H₁₃N₃4'-methyl substitutedMethyl analogTridentate meridional

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4'-(4-Pyridyl)-2,2':6',2''-terpyridine

Dates

Last modified: 08-15-2023

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